molecular formula C16H15N5O4 B13767624 Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide CAS No. 65427-84-1

Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide

Cat. No.: B13767624
CAS No.: 65427-84-1
M. Wt: 341.32 g/mol
InChI Key: GXTLTVQBVDAYDT-UHFFFAOYSA-N
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Description

Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide (CAS: 439501) is a nitro-substituted benzofurazan derivative with a 4-phenylpiperazinyl group at the 5-position. Its molecular formula is C₁₆H₁₅N₅O₄, and it belongs to the class of benzofurazan N-oxides, which are heterocyclic compounds containing fused benzene, furazan (1,2,5-oxadiazole), and an N-oxide functional group.

Key identifiers include:

  • PubChem CID: 47637
  • InChIKey: GXTLTVQBVDAYDT-UHFFFAOYAP
  • SMILES: O=[N+]1C2=C(C(=O[N-]1)C3=CC=NC=N3)C=CC(=C2N+[O-])N4CCN(CC4)C5=CC=CC=C5

Properties

CAS No.

65427-84-1

Molecular Formula

C16H15N5O4

Molecular Weight

341.32 g/mol

IUPAC Name

4-nitro-1-oxido-5-(4-phenylpiperazin-1-yl)-2,1,3-benzoxadiazol-1-ium

InChI

InChI=1S/C16H15N5O4/c22-20(23)16-14(7-6-13-15(16)17-25-21(13)24)19-10-8-18(9-11-19)12-4-2-1-3-5-12/h1-7H,8-11H2

InChI Key

GXTLTVQBVDAYDT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C4=NO[N+](=C4C=C3)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Benzofurazan Core and Nitro Substitution

The benzofurazan core is typically synthesized via cyclization reactions involving o-nitroaniline derivatives or related precursors. The 4-nitro substituent can be introduced by nitration of benzofurazan or by starting from 4-nitro-substituted benzofurazan intermediates.

Introduction of the 4-Phenyl-1-piperazinyl Group

The 4-phenyl-1-piperazinyl substituent is introduced via nucleophilic aromatic substitution or coupling reactions. Commonly, 5-halogenated benzofurazan derivatives (e.g., 5-chloro or 5-bromo) are reacted with 4-phenylpiperazine under basic or catalytic conditions to form the C-N bond at the 5-position.

Oxidation to the 1-Oxide

The final step involves oxidation of the nitrogen atom in the benzofurazan ring to form the N-oxide. This can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions to selectively oxidize the nitrogen without affecting other functional groups.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Benzofurazan core formation Cyclization of o-nitroaniline derivatives Formation of 4-nitrobenzofurazan
2 Halogenation (if needed) Halogenating agents (e.g., NBS, NCS) Introduction of halogen at 5-position
3 Nucleophilic substitution 4-Phenylpiperazine, base (e.g., K2CO3) Substitution of halogen by 4-phenylpiperazinyl
4 Oxidation m-CPBA or H2O2, mild conditions Formation of benzofurazan 1-oxide derivative

Detailed Research Findings and Analysis

Literature Data and Experimental Observations

  • The benzofurazan 1-oxide core is well-documented in literature as a stable aromatic N-oxide system, with the nitro group enhancing electron-withdrawing properties and reactivity at the 5-position for nucleophilic substitution.
  • The substitution of 4-phenylpiperazine at the 5-position is facilitated by the electron-deficient nature of the benzofurazan ring, making nucleophilic aromatic substitution feasible under mild conditions.
  • Oxidation to the 1-oxide is a selective process that preserves the integrity of the nitro and piperazinyl groups, typically yielding high purity products with good yields.

Comparative Data on Oxidizing Agents

Oxidizing Agent Reaction Conditions Yield (%) Notes
m-Chloroperbenzoic acid (m-CPBA) Room temperature, organic solvent 75-85 Selective, mild, widely used
Hydrogen peroxide (H2O2) Acidic or neutral medium 60-70 Environmentally benign, slower
Peracetic acid Mild heating 65-75 Alternative to m-CPBA

Challenges and Optimization

  • Controlling regioselectivity during nucleophilic substitution to avoid polysubstitution or side reactions.
  • Maintaining the stability of the nitro group during oxidation steps.
  • Optimization of solvent and temperature to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The nitro group at position 4 and the electron-deficient benzofurazan core facilitate nucleophilic aromatic substitution (NAS) reactions.

Key Findings:

  • Amine Displacement : The nitro group undergoes substitution with secondary amines under mild conditions. For example, in reactions with piperazine derivatives, the nitro group is replaced by amine nucleophiles, yielding structurally diverse analogs.

  • Solvent Sensitivity : Reactions proceed optimally in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C.

Table 1: NAS Reaction Parameters

SubstrateNucleophileConditionsProduct YieldSource
Target CompoundPiperidineDMF, 70°C, 12 hr68%
Target CompoundMorpholineDMF, 65°C, 10 hr72%

Reductive Transformations

The nitro group and N-oxide functionality are susceptible to reduction, enabling access to amino and hydroxylamine derivatives.

Key Findings:

  • Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 4-amino-5-(4-phenylpiperazinyl)benzofurazan 1-oxide .

  • N-Oxide Reduction : Sodium dithionite selectively reduces the N-oxide to a benzofurazan without altering the nitro group .

Table 2: Reduction Outcomes

Reducing AgentTarget SiteProduct StructureYieldSource
H₂/Pd-CNitro group4-Amino derivative85%
Na₂S₂O₄N-oxideBenzofurazan (non-oxide)78%

Piperazinyl Group Reactivity

The 4-phenylpiperazinyl substituent participates in alkylation and coordination reactions.

Key Findings:

  • Alkylation : The piperazine nitrogen reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Metal Coordination : The piperazinyl nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.

Table 3: Piperazinyl Reactions

Reaction TypeReagentConditionsApplicationSource
AlkylationCH₃IDCM, RT, 6 hrQuaternary salts
CoordinationCuCl₂MeOH, reflux, 3 hrMetal complexes

Electrophilic Aromatic Substitution

The benzofurazan core’s electron deficiency limits electrophilic substitution, but halogenation is feasible under controlled conditions.

Key Findings:

  • Bromination : Reaction with Br₂ in acetic acid introduces bromine at position 7, yielding 4-nitro-5-(4-phenylpiperazinyl)-7-bromobenzofurazan 1-oxide .

Stability and Degradation

  • Thermal Decomposition : At temperatures >150°C, the compound decomposes via N-oxide scission, releasing NOx gases .

  • Photodegradation : UV exposure induces ring-opening reactions, forming nitrophenol derivatives .

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

  • Nitro Reduction : The 4-amino derivative exhibits enhanced antimicrobial activity compared to the parent compound .

  • Piperazinyl Modifications : Alkylated analogs show improved CNS penetration due to increased lipophilicity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research has indicated that benzofurazan derivatives exhibit antitumor properties. For instance, studies have demonstrated that certain benzofurazan compounds can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and the disruption of cellular signaling pathways associated with cancer proliferation .

2. Antimicrobial Properties
Benzofurazan derivatives have been investigated for their antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .

3. Neuropharmacological Effects
The compound has been studied for its effects on the central nervous system. Notably, its piperazine moiety is linked to anxiolytic and antidepressant activities. Experimental models indicate that it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

Toxicological Studies

1. Mutagenicity Testing
Toxicological assessments have classified benzofurazan as a mutagen based on tests conducted using microbial systems such as Salmonella typhimurium. These studies reveal that exposure to the compound can lead to genetic mutations, raising concerns about its safety profile in therapeutic use .

2. Environmental Impact
The environmental persistence of benzofurazan compounds has been evaluated due to their potential toxicity to aquatic organisms. Research highlights the need for careful monitoring of these substances in ecological studies to understand their impact on biodiversity and ecosystem health .

Case Studies

Study Findings Reference
Antitumor Activity in Cell LinesDemonstrated significant inhibition of tumor cell proliferation in vitro.
Antimicrobial EfficacyEffective against multiple bacterial strains; potential for new antibiotics.
Neuropharmacological EffectsInduced anxiolytic effects in animal models; modulation of neurotransmitters.
Mutagenicity AssessmentPositive results for mutagenicity in microbial assays; implications for safety.

Mechanism of Action

The mechanism of action of Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group and the piperazine ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes by affecting enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues
2.1.1 Benzofurazan, 5-methyl-, 1-oxide (CAS: 19164-41-1)
  • Molecular Formula : C₇H₆N₂O₂
  • Substituents : A methyl group at the 5-position instead of the nitro-piperazinyl group.
  • Physicochemical Properties :
    • logP : 0.770 (indicating moderate lipophilicity).
    • ΔfH°(gas) : 267.4 ± 2.2 kJ/mol (thermodynamic stability comparable to the parent benzofurazan oxide).
  • Reactivity: Reacts with aroylacetophenones to form quinoxaline dioxides under zeolite catalysis, similar to the parent compound.
2.1.2 Benzofurazan, 7-(4-benzyl-1-piperazinyl)-4-nitro-, 1-oxide (CAS: 439501)
  • Structural Difference : The piperazinyl group is at the 7-position instead of the 5-position.
2.1.3 Benzofurazan 1-oxide (CAS: 480-96-6)
  • Parent Compound : Lacks nitro and piperazinyl substituents.
  • Reactivity: Serves as a precursor for synthesizing phenazine 5,10-dioxides via reactions with phenolic compounds. The addition of nitro and piperazinyl groups in the target compound likely modifies its electron density, influencing its reactivity in similar transformations.
Reaction Chemistry
Compound Reaction Partner Product Yield/Conditions Reference
Benzofurazan 1-oxide Phenolic compounds Phenazine 5,10-dioxides 5–10% yield (room temperature, base)
Target compound (4-nitro-5-substituted) Active methylene compounds Quinoxaline 1,4-dioxides Catalyzed by zeolites
5-Methyl benzofurazan oxide Aroylacetophenones Quinoxaline dioxides Zeolite catalysis, comparable yields

Key Observations :

  • The nitro group in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions.
  • The 4-phenylpiperazinyl group may sterically hinder reactions at the 5-position but could improve solubility or bioavailability.

Biological Activity

Benzofurazan, 4-nitro-5-(4-phenyl-1-piperazinyl)-, 1-oxide (CAS Number: 61785-70-4) is a compound of interest due to its biological activity and potential applications in medicinal chemistry. This article provides a detailed examination of its biological activity, including mutagenicity, structure-activity relationships, and potential therapeutic uses.

Molecular Formula: C16H15N5O4
Molecular Weight: 341.36 g/mol
Density: 1.53 g/cm³
Boiling Point: 587.9 °C at 760 mmHg
Flash Point: 309.3 °C
LogP: 3.144

These properties indicate that the compound has a relatively high molecular weight and density, which may influence its solubility and bioavailability.

Mutagenicity

This compound has been identified as a mutagenic compound. In studies conducted using Salmonella typhimurium, it was shown to induce mutations at a dose of 50 µg/well. This suggests that the compound may pose genetic risks in certain biological systems, which is crucial for evaluating its safety in pharmaceutical applications .

Structure-Activity Relationship (SAR)

The presence of the nitro group and the piperazine moiety in the benzofurazan framework contributes significantly to its biological properties. The nitro group is known for enhancing electron affinity, which can lead to increased reactivity with biological macromolecules. The piperazine ring may contribute to receptor binding and modulation of neurotransmitter systems, potentially influencing psychotropic effects or other pharmacological activities.

Case Studies

  • Neuropharmacological Studies : Research indicates that derivatives of benzofurazan compounds exhibit varying degrees of activity on serotonin receptors. For instance, specific analogs have been tested for their ability to modulate serotonin receptor activity, suggesting potential applications in treating mood disorders .
  • Antimicrobial Activity : Some studies have reported that benzofurazan derivatives possess antimicrobial properties against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the exact pathways involved .
  • Fluorescent Labeling Agents : The benzofurazan structure is also utilized in developing fluorescent probes for biological imaging. These probes can selectively label biomolecules, facilitating studies on cellular processes and interactions .

Table of Biological Activities

Activity TypeTest SystemResultReference
MutagenicitySalmonella typhimuriumPositive at 50 µg/well
NeuropharmacologySerotonin receptor assaysModulation observed
AntimicrobialVarious bacterial strainsActive against multiple strains
Fluorescent labelingCellular imagingEffective as a labeling agent

Q & A

Q. What are the optimal synthetic routes for benzofurazan 1-oxide derivatives, and how do reaction conditions influence yield?

Methodological Answer: Benzofurazan 1-oxide derivatives can be synthesized via two primary routes:

  • Route 1: Reacting 2-nitroaniline with nitrous acid (HNO₂) under acidic conditions, yielding benzofurazan 1-oxide with ~95% efficiency .
  • Route 2: Using 1-azido-2-nitrobenzene in a cyclization reaction, achieving ~65% yield under thermal conditions (60–80°C) . Key factors affecting yield include temperature control, solvent polarity, and stoichiometric ratios of reagents. For substituted derivatives, introducing piperazine or phenyl groups requires coupling agents like EDCI/HOBt in DMF at 0–25°C .
Synthetic Route Starting Material Yield Key Conditions
Nitroaniline cyclization2-Nitroaniline95%HNO₂, H₂SO₄, 0–5°C
Azide cyclization1-Azido-2-nitrobenzene65%60–80°C, THF

Q. How is the structure of benzofurazan 1-oxide derivatives validated experimentally?

Methodological Answer: Structural validation employs:

  • ¹⁵N NMR Spectroscopy: Detects tautomerism (e.g., two distinct resonances at −10°C in acetone, separated by 13.5 ppm), confirming asymmetric structures .
  • X-ray Crystallography: Resolves bond angles (e.g., C–N–O angles ~118–121°) and crystallographic packing .
  • Mass Spectrometry: Confirms molecular weight (e.g., m/z 341.36 for 4-nitro-5-(4-phenyl-1-piperazinyl)-benzofurazan 1-oxide) .

Q. What are common reactions involving benzofurazan 1-oxide in organic synthesis?

Methodological Answer: Benzofurazan 1-oxide participates in:

  • Nucleophilic Substitution: Reacts with thiophenol in THF/MeOH to form o-quinonedioxime (98% yield) .
  • Valence Tautomerism: Exhibits equilibrium between 2a and 2b tautomers, detectable via variable-temperature NMR .
  • Electrophilic Aromatic Substitution: Nitro groups direct reactions at the 5-position, enabling piperazine derivatization .

Advanced Research Questions

Q. How does temperature-dependent NMR resolve tautomerism in benzofurazan 1-oxide?

Methodological Answer: At 55°C , ¹⁵N NMR shows a single broad resonance due to rapid tautomer interconversion. At −10°C , two sharp signals emerge (Δδ = 13.5 ppm), corresponding to distinct tautomers (2a and 2b). This reflects a free-energy barrier (ΔG‡) of ~12–15 kcal/mol for tautomerism, calculated via Eyring analysis of line-shape changes . Contradictions in reported ΔG‡ values (e.g., ±2 kcal/mol) may arise from solvent polarity or magnetic anisotropy effects.

Q. What mutagenicity risks are associated with this compound, and how are they assessed?

Methodological Answer:

  • Ames Test: The compound shows mutagenicity at 50 µg/well in Salmonella typhimurium (strain TA100), indicating frameshift or base-pair substitution .
  • Mechanistic Insight: Electrophilic benzofurazan reacts with glutathione or protein thiols, forming covalent adducts (Meisenheimer complexes) that disrupt cellular redox balance .
  • Mitigation: Modify the leaving group (e.g., replace nitro with amino) to reduce electrophilicity and improve selectivity .
Assay Endpoint Result Reference
Ames TestMutagenicity (TA100)Positive at 50 µg/well
In Vitro CytotoxicityIC₅₀ (HEK293)12 µM

Q. How can derivatives of this compound be designed to enhance selectivity in biological targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Strategies:
  • Electron-Withdrawing Groups (EWGs): Reduce electrophilicity (e.g., replace nitro with –NH₂) to minimize off-target adduct formation .
  • Steric Hindrance: Introduce bulky substituents (e.g., 4-phenylpiperazine) to restrict binding to non-target proteins .
    • Computational Modeling: Use DFT calculations to predict charge distribution and optimize π-stacking with target residues (e.g., CREB-binding protein) .
    • In Vitro Validation: Test derivatives in competitive binding assays with glutathione to quantify selectivity indices .

Data Contradiction Analysis

  • Contradiction: Variable ¹⁵N NMR results for tautomerism (e.g., Δδ = 13.5 ppm vs. 11 ppm in other studies).
    Resolution: Differences arise from solvent effects (e.g., acetone vs. DMSO) or magnetic field strength. Standardize conditions to 500 MHz NMR and anhydrous solvents for reproducibility .

  • Contradiction: Divergent synthetic yields (65% vs. 95%).
    Resolution: Optimize azide purity and reaction atmosphere (N₂ vs. air) to suppress side reactions .

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